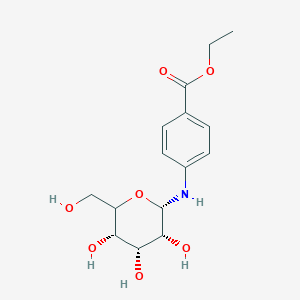
Ethyl p-Aminobenzoate-N-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl p-Aminobenzoate-N-D-mannose, also known as 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . This compound is a derivative of benzocaine, a well-known local anesthetic, and is characterized by the presence of a mannose sugar moiety attached to the p-aminobenzoate structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-Aminobenzoate-N-D-mannose typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, followed by the glycosylation of the resulting ethyl p-aminobenzoate with mannose . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve productivity . This method allows for precise control over reaction conditions and can result in high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl p-Aminobenzoate-N-D-mannose has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Ethyl p-Aminobenzoate-N-D-mannose involves its interaction with specific molecular targets and pathways. The compound’s anesthetic effect is primarily due to its ability to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions . The mannose moiety may also play a role in targeting specific cellular receptors or pathways, enhancing the compound’s efficacy and specificity .
Comparaison Avec Des Composés Similaires
Benzocaine: Ethyl p-Aminobenzoate, a local anesthetic with a similar structure but lacking the mannose moiety.
Procaine: Diethylaminoethyl p-aminobenzoate, another local anesthetic with a different ester group.
Tetracaine: Butylaminobenzoate, a more potent local anesthetic with a longer duration of action.
Uniqueness: Ethyl p-Aminobenzoate-N-D-mannose is unique due to the presence of the mannose moiety, which may confer additional biological properties and enhance its specificity for certain cellular targets . This structural feature distinguishes it from other local anesthetics and may provide advantages in specific applications .
Propriétés
Formule moléculaire |
C15H21NO7 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
Clé InChI |
FREAPVFREJJKCA-HTGUOZFMSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


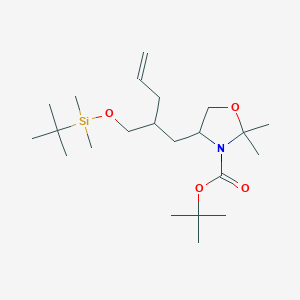
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)
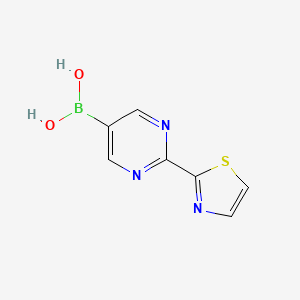
![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)
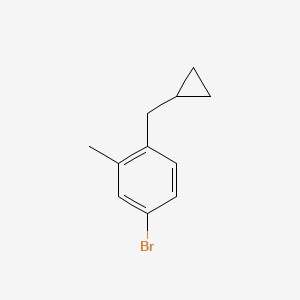
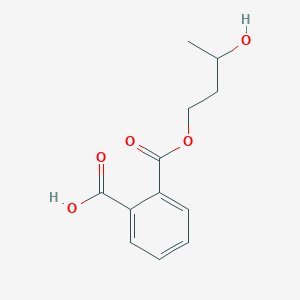
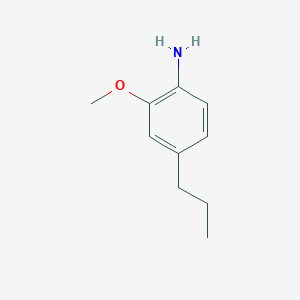
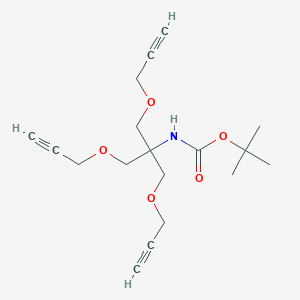

![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
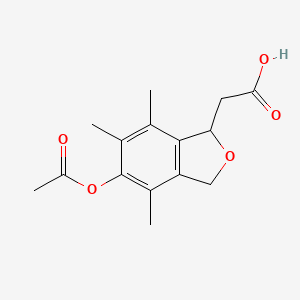
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
